molecular formula C7H16ClN B1469735 2,2-Dimethylpent-4-en-1-amine hydrochloride CAS No. 1416438-10-2

2,2-Dimethylpent-4-en-1-amine hydrochloride

Cat. No. B1469735
CAS RN: 1416438-10-2
M. Wt: 149.66 g/mol
InChI Key: LBWDDHGTQWHAPI-UHFFFAOYSA-N
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Description

“2,2-Dimethylpent-4-en-1-amine hydrochloride” is an organic compound with the molecular formula C7H16ClN . It appears as a powder . The compound has a molecular weight of 149.66 g/mol .


Molecular Structure Analysis

The InChI code for “2,2-Dimethylpent-4-en-1-amine hydrochloride” is 1S/C7H15N.ClH/c1-4-5-7(2,3)6-8;/h4H,1,5-6,8H2,2-3H3;1H . The SMILES representation is CC(C)(CC=C)CN.Cl .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 149.66 g/mol . The storage temperature is at room temperature .

Scientific Research Applications

Catalysis and Synthesis

  • Research highlights the use of similar amines in catalytic systems for the synthesis of polymers and organic compounds. For example, aromatic amine ligands in combination with copper(I) chloride have shown high activity in polymerizing 2,6-dimethylphenol, indicating the potential use of related amines in catalysis (Kisoo Kim et al., 2018) (Kim et al., 2018).
  • A study on zinc-mediated intramolecular hydroamination used a complex including a similar amine structure, demonstrating the potential for catalytic applications in organic synthesis (S. Sarish et al., 2013) (Sarish et al., 2013).

Environmental Chemistry

  • Research on 2,4-Dichlorophenoxyacetic acid (2,4-D) derivatives, such as the dimethylamine salt, explores their environmental dissipation, shedding light on the behavior of structurally similar compounds in agricultural settings (Ronald D. Wilson et al., 1997) (Wilson et al., 1997).

Organic Chemistry

  • The development of novel ligands and catalyst systems for asymmetric reactions showcases the use of related amines in synthesizing chiral molecules, indicating the broad applicability of such compounds in organic synthesis (J. S. Yap et al., 2014) (Yap et al., 2014).
  • Studies involving the synthesis and transformation of amino olefins with platinum catalysts mention compounds similar to 2,2-dimethylpent-4-en-1-amine, demonstrating the utility of such structures in generating cyclic compounds (Juerg Ambuehl et al., 1978) (Ambuehl et al., 1978).

Safety and Hazards

The compound has a safety signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2,2-dimethylpent-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-4-5-7(2,3)6-8;/h4H,1,5-6,8H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWDDHGTQWHAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpent-4-en-1-amine hydrochloride

CAS RN

1416438-10-2
Record name 4-Penten-1-amine, 2,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416438-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylpent-4-en-1-amine hydrochloride
Reactant of Route 2
2,2-Dimethylpent-4-en-1-amine hydrochloride
Reactant of Route 3
2,2-Dimethylpent-4-en-1-amine hydrochloride
Reactant of Route 4
2,2-Dimethylpent-4-en-1-amine hydrochloride
Reactant of Route 5
2,2-Dimethylpent-4-en-1-amine hydrochloride
Reactant of Route 6
2,2-Dimethylpent-4-en-1-amine hydrochloride

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